molecular formula C6H3ClN2O2 B180062 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile CAS No. 19867-18-6

6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile

Cat. No. B180062
CAS RN: 19867-18-6
M. Wt: 170.55 g/mol
InChI Key: RXXVHWHDEKSPRL-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is thought to be beneficial in the treatment of Alzheimer's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile are numerous. This compound has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. It has also been shown to have antibacterial properties, which can help to fight off bacterial infections.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile in lab experiments is its wide range of potential applications. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are many potential future directions for research on 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile. One area of focus could be on its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted on its antibacterial and anti-inflammatory properties, with the goal of developing new treatments for bacterial infections and inflammatory diseases. Finally, more research could be done to better understand the mechanism of action of this compound, which could lead to the development of more targeted and effective treatments.

Synthesis Methods

The synthesis of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile can be achieved through a variety of methods, including the reaction of 2-chloro-3-formylpyridine with malononitrile in the presence of a base. Other methods include the reaction of 2-chloro-3-hydroxypyridine with cyanogen bromide, or the reaction of 2-chloro-3-formylpyridine with potassium cyanide.

Scientific Research Applications

The scientific research application of 6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile is vast and varied. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for bacterial infections.

properties

CAS RN

19867-18-6

Product Name

6-Chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C6H3ClN2O2

Molecular Weight

170.55 g/mol

IUPAC Name

6-chloro-2-hydroxy-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3ClN2O2/c7-5-1-4(10)3(2-8)6(11)9-5/h1H,(H2,9,10,11)

InChI Key

RXXVHWHDEKSPRL-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC(=C(C1=O)C#N)O)Cl

SMILES

C1=C(NC(=C(C1=O)C#N)O)Cl

Canonical SMILES

C1=C(NC(=C(C1=O)C#N)O)Cl

Origin of Product

United States

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